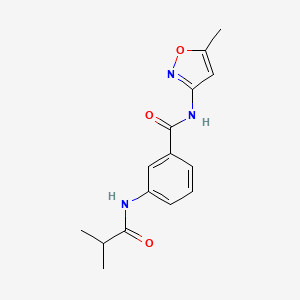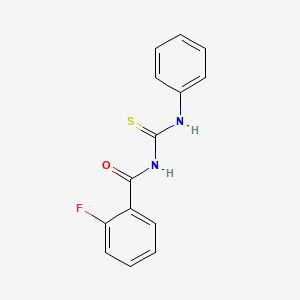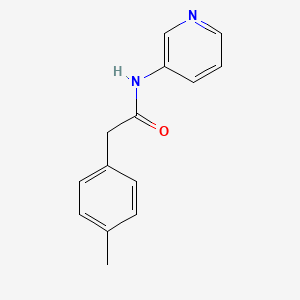![molecular formula C18H11F4NO2 B5765221 N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5765221.png)
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, commonly known as TAK-915, is a novel small-molecule inhibitor of the calcium/calmodulin-dependent protein kinase II (CaMKII) enzyme. It has been developed as a potential therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
作用機序
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is a key enzyme involved in the regulation of synaptic plasticity and memory formation in the brain. TAK-915 selectively inhibits N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide by binding to its catalytic domain, thereby preventing its activation and downstream signaling. This leads to a reduction in the phosphorylation of key synaptic proteins and an overall decrease in synaptic plasticity.
Biochemical and Physiological Effects:
TAK-915 has been shown to have a favorable pharmacokinetic profile with good brain penetration and a long half-life. In animal studies, TAK-915 has been well-tolerated with no significant adverse effects observed. The biochemical and physiological effects of TAK-915 include the inhibition of N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide activity, a reduction in synaptic plasticity, and an improvement in cognitive function and memory retention.
実験室実験の利点と制限
TAK-915 has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, which allows for the specific modulation of its activity. It has also been optimized for high yields and purity in synthesis, which ensures consistency in experimental results. However, TAK-915 has some limitations for lab experiments. It has not yet been tested in clinical trials, and its long-term safety and efficacy are unknown. Additionally, its effects may be limited to certain cognitive disorders and may not be effective in all cases.
将来の方向性
There are several future directions for the research and development of TAK-915. One direction is to further investigate its potential therapeutic effects in clinical trials for cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction is to explore its potential use in other neurological conditions such as Parkinson's disease and epilepsy. Additionally, further studies are needed to elucidate the long-term safety and efficacy of TAK-915 and to identify any potential drug interactions or adverse effects. Finally, the development of more potent and selective inhibitors of N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide may lead to the discovery of new therapeutic agents for the treatment of cognitive disorders.
合成法
The synthesis of TAK-915 involves the reaction of 2-fluoroaniline and 3-(trifluoromethyl)benzaldehyde to form an intermediate, which is then reacted with furfurylamine in the presence of a palladium catalyst to yield the final product. The synthesis has been optimized to achieve high yields and purity of TAK-915.
科学的研究の応用
TAK-915 has been extensively studied in preclinical models for its potential therapeutic effects on cognitive disorders. In animal studies, TAK-915 has been shown to improve cognitive function and memory retention in models of Alzheimer's disease and schizophrenia. These effects are thought to be mediated by the inhibition of N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, which plays a crucial role in synaptic plasticity and memory formation.
特性
IUPAC Name |
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4NO2/c19-13-6-1-2-7-14(13)23-17(24)16-9-8-15(25-16)11-4-3-5-12(10-11)18(20,21)22/h1-10H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPVUODOLNEWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B5765193.png)
![2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5765205.png)
![N-(4-methylbenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5765208.png)
![N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5765214.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5765222.png)

